CVT 3127
Description
Overview of Purinergic Signaling Systems in Biomedical Research
Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine. This system is integral to a vast array of physiological processes. In the cardiovascular system, purinergic signaling plays a critical role in regulating heart rate, contractility, and vascular tone. The actions of these signaling molecules are mediated by specific purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors.
The adenosine receptors are further subdivided into four subtypes: A1, A2A, A2B, and A3. Each of these G protein-coupled receptors exhibits a unique tissue distribution and initiates distinct intracellular signaling cascades upon activation. This diversity of function makes the purinergic signaling system a complex but highly attractive area for biomedical research, offering numerous potential targets for therapeutic intervention in a variety of diseases.
Academic Significance of Adenosine A2A Receptors as Research Targets
Among the adenosine receptor subtypes, the A2A receptor has been a particular focus of cardiovascular research. These receptors are highly expressed in the coronary arteries and are the primary mediators of adenosine-induced coronary vasodilation. Activation of A2A receptors on vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and a subsequent increase in blood flow.
This specific physiological role has made the adenosine A2A receptor a prime target for the development of agents used in myocardial perfusion imaging (MPI). MPI is a non-invasive diagnostic technique used to assess blood flow to the heart muscle, which is crucial for the diagnosis and management of coronary artery disease. By selectively activating A2A receptors, researchers can mimic the effects of exercise on the coronary arteries, allowing for the identification of areas with restricted blood flow.
Research Context of Novel Adenosine Receptor Ligands
The development of novel adenosine receptor ligands has been driven by the need for greater subtype selectivity and improved pharmacokinetic and pharmacodynamic profiles. Early pharmacological tools, such as adenosine itself, are non-selective, activating multiple adenosine receptor subtypes. This lack of selectivity can lead to a range of undesirable side effects. For instance, activation of A1 receptors can cause atrioventricular block, while stimulation of A2B and A3 receptors has been linked to bronchospasm. nih.govradiopaedia.org
Consequently, a significant research effort has been directed towards the design and synthesis of agonists and antagonists that are highly selective for a single adenosine receptor subtype. The goal is to develop compounds that can elicit a desired therapeutic or diagnostic effect while minimizing off-target effects. This has led to the creation of a diverse library of molecules, each with a unique affinity and efficacy for the different adenosine receptors, paving the way for more precise pharmacological interventions.
Defining the Research Problem for CVT 3127 Investigations
The investigation into this compound, also known as Regadenoson (B1679255), was born out of the specific limitations associated with the use of adenosine as a pharmacologic stress agent in MPI. While effective at inducing coronary vasodilation, adenosine's utility is hampered by several factors:
Non-selectivity: As a non-selective agonist, adenosine activates A1, A2B, and A3 receptors in addition to the target A2A receptors. This can lead to side effects such as atrioventricular block (A1-mediated) and bronchospasm (A2B/A3-mediated), which are particularly concerning in patients with pre-existing conduction abnormalities or reactive airway disease. nih.govradiopaedia.org
Ultra-short half-life: Adenosine has a very short half-life of less than 10 seconds, necessitating its administration as a continuous intravenous infusion throughout the imaging procedure. nih.gov This can be cumbersome and may lead to variability in the hyperemic response.
Patient discomfort: The side effects associated with adenosine, including flushing, chest pain, and dyspnea, can cause significant patient discomfort.
These limitations created a clear research imperative: to develop a selective adenosine A2A receptor agonist that could be administered as a simple bolus injection, would have a rapid onset and a sufficiently long duration of action to allow for radionuclide imaging, and would exhibit a more favorable side-effect profile compared to adenosine. This compound (Regadenoson) was developed to address this specific unmet need in cardiovascular diagnostics. nih.govnih.govpcronline.com Preclinical studies aimed to characterize a compound with lower affinity for the A2A receptor, which was theorized to be advantageous for achieving a controlled and transient coronary vasodilation suitable for MPI. nih.gov
Research Findings on this compound (Regadenoson)
Subsequent preclinical and clinical investigations provided a wealth of data on the pharmacological properties and clinical utility of this compound.
Preclinical Research
In preclinical models, this compound demonstrated a high selectivity for the adenosine A2A receptor with a lower affinity compared to other full agonists. nih.gov Studies in conscious dogs showed that an intravenous bolus of this compound induced a dose-dependent increase in coronary blood flow that was comparable in magnitude to that produced by an adenosine infusion. However, the duration of the hyperemic effect was longer with this compound, providing a more suitable window for imaging. jacc.org Importantly, due to its A2A selectivity, this compound had minimal effects on atrioventricular conduction, a key advantage over non-selective adenosine. nih.gov
| Parameter | This compound (Regadenoson) | Adenosine | Reference |
| Receptor Selectivity | Selective A2A Agonist | Non-selective Agonist | nih.govnih.gov |
| Administration | Intravenous Bolus | Continuous Infusion | nih.govnih.gov |
| Half-life | Triphasic (initial 2-4 min) | < 10 seconds | nih.govresearchgate.net |
| Coronary Vasodilation | Comparable to Adenosine | Gold Standard | jacc.org |
| AV Block Incidence | Not observed in preclinical studies | Known side effect | radiopaedia.orgnih.gov |
| Bronchospasm Risk | Lower than Adenosine | Known side effect | nih.govnih.gov |
Clinical Research
The promising preclinical data led to extensive clinical development. The ADVANCE MPI (ADenoscan Versus regAdenosoN Comparative Evaluation for Myocardial Perfusion Imaging) trials were pivotal Phase 3 studies that compared the efficacy and safety of this compound (Regadenoson) to adenosine in patients undergoing MPI. lexiscan.com
These large, randomized, double-blind studies demonstrated that images obtained with Regadenoson were non-inferior to those obtained with adenosine for the detection of reversible perfusion defects. jacc.orglexiscan.com The agreement between the two methods was high, confirming the diagnostic utility of Regadenoson. jacc.org
In terms of safety, while side effects such as dyspnea, headache, and flushing were common with Regadenoson, they were generally mild and transient. lexiscan.com Crucially, the incidence of atrioventricular block and bronchospasm was lower with Regadenoson compared to historical data for adenosine, aligning with its selective A2A receptor agonist profile. researchgate.net The convenience of a single, fixed-dose bolus administration also represented a significant practical advantage over the weight-based continuous infusion required for adenosine. nih.gov
| Study | Key Finding | Reference |
| ADVANCE MPI 1 & 2 | Regadenoson is non-inferior to adenosine for detecting myocardial perfusion defects. | lexiscan.comclinicaltrials.gov |
| Quantitative SPECT Substudy | Strong correlation between serial adenosine and regadenoson studies for perfusion defect size. | jacc.org |
| FFR Comparison Study | IV injection of regadenoson results in an equivalent pressure-derived FFR compared to an IV infusion of adenosine. | pcronline.com |
Based on the conducted searches, the chemical compound referred to as this compound is primarily identified in scientific literature and databases, such as PubChem, as being synonymous with CVT-313. The documented mechanism of action for CVT-313 is that of a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2) labsolu.ca. This mechanism is distinct from interactions with adenosine A2A receptors.
While one search result mentions "CVT-3127" in a table alongside known adenosine A2A agonists in the context of coronary perfusion, it does not provide data explicitly demonstrating that CVT-3127 itself acts as an A2A receptor ligand or modulates its activity. The predominant information available points to its role as a CDK2 inhibitor.
Therefore, based on the currently available and verifiable information from the search results, it is not possible to generate an article focusing solely on the chemical compound this compound and its molecular and cellular mechanism of action specifically related to Adenosine A2A Receptors, as outlined in the user's request. The provided outline's premise regarding this compound's mechanism is not supported by the search findings, which instead characterize it as a CDK2 inhibitor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVLTIXYQGANFL-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432085 | |
| Record name | ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313348-16-2 | |
| Record name | ethyl 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-1H-pyrazole-4-carboxylic Acid Ethyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Elucidation of the Molecular and Cellular Mechanism of Action of Cvt 3127
Enzymatic and Biochemical Pathway Interactions Relevant to Cardioprotection
Given that CVT 3127 is primarily identified as an impurity of Regadenoson (B1679255), and specific detailed research on its independent cardioprotective enzymatic and biochemical pathway interactions is not widely available, any discussion of its relevance to cardioprotection is largely inferred from its potential classification as an A2A adenosine (B11128) receptor agonist.
If this compound acts as an A2A adenosine receptor agonist, its relevance to cardioprotection would stem from its potential to induce coronary vasodilation and increase myocardial blood flow, similar to Regadenoson jetir.orgpatsnap.comnih.gov. This mechanism is beneficial in conditions like myocardial ischemia, where increasing blood supply to the heart muscle can help mitigate damage patsnap.com. The activation of A2A receptors influences downstream biochemical pathways involving cAMP and PKA, which play roles in regulating cardiac function and cellular responses to stress patsnap.com.
Preclinical Pharmacological Research Methodologies for Cvt 3127
In Vitro Research Models for Functional Characterization
In vitro research models are fundamental in the preclinical assessment of a compound's pharmacological profile. For CVT 3127, these models are utilized to investigate its direct interactions with molecular targets and its effects on cellular processes in a controlled laboratory setting. selvita.comkyinno.comdalriadatx.com This allows for detailed characterization of the compound's potency and mechanism of action before progressing to more complex in vivo studies.
Cell-Based Assay Systems for Receptor Activation and Functional Responses
Cell-based assays are indispensable tools for evaluating the functional responses elicited by a compound within a living cellular environment. ufag-laboratorien.chcytoo.comnih.govcriver.com In the study of this compound, cell-based assay systems have been employed to assess its impact on cell behavior, particularly in the context of cell proliferation, given its identification as a CDK2 inhibitor. patsnap.com For instance, the ability of CVT-313 to inhibit the growth of human lung carcinoma cells (A549 cell line) has been evaluated in a dose-dependent manner using cell-based assays. patsnap.com These assays provide quantitative data on the concentration of the compound required to achieve a specific biological effect in cells.
Table 1: Example In Vitro Cell-Based Assay Finding for CVT-313
| Cell Line | Assay Type | Measured Response | Result (IC50) | Citation |
| Human lung carcinoma (A549) | Cell Proliferation Inhibition | Inhibition of cell growth | 1.2 µM | patsnap.com |
Cell-based assays are broadly used for identifying and validating biological targets, screening potential drug candidates, and assessing functional outcomes at the cellular level. selvita.comufag-laboratorien.chnih.gov Various assay formats exist, including those for measuring cell viability, proliferation, migration, and the activation of specific signaling pathways. criver.comapicalscientific.com
Isolated Tissue and Organ Perfusion Studies
Isolated tissue and organ perfusion studies provide a valuable ex vivo approach to investigate the effects of pharmacological agents on the function of specific tissues or organs, free from systemic influences. ugobasile.companlab.comnih.gov While specific studies detailing the use of isolated tissues or organs with this compound were not prominently found in the search results, this methodology is a standard component of preclinical pharmacological research, particularly in characterizing effects on contractile tissues like smooth muscle or cardiac muscle, or on vascular reactivity. panlab.comnih.govemkatech.com These studies typically involve maintaining the viability of isolated tissues (e.g., arterial rings, muscle strips) in a controlled environment, such as an organ bath, perfused with oxygenated physiological solutions. ugobasile.companlab.com Changes in physiological parameters, such as force of contraction or relaxation, can be accurately recorded in response to the administration of the compound. ugobasile.companlab.comnih.gov This approach allows for the assessment of a compound's direct effects on target tissues and helps bridge the gap between single-cell assays and complex in vivo models. panlab.com
Molecular and Cellular Biology Techniques in Pharmacological Research
Molecular and cellular biology techniques are crucial for elucidating the precise mechanisms by which a compound interacts with its biological targets and influences cellular processes. musculoskeletalkey.comethz.chaneskey.comwikipedia.orgmdpi.com For this compound, which acts as a CDK2 inhibitor, these techniques have been instrumental in understanding its interaction with the CDK2 enzyme. patsnap.com Methods such as thermal stabilization studies can be used to evaluate the binding affinity and stability of the compound-protein complex. patsnap.com Furthermore, structural biology techniques, such as X-ray crystallography, have been employed to determine the crystal structure of CDK2 in complex with CVT-313. patsnap.com This provides detailed insights into the molecular interactions, including specific amino acid residues involved in binding within the ATP-binding pocket (e.g., Leu83, Asp86, Asp145) and the role of water-mediated interactions (e.g., with Asn132) in stabilizing the complex. patsnap.com These molecular-level details are vital for understanding the compound's potency and guiding potential structural modifications. patsnap.com Other techniques in molecular pharmacology, such as reporter gene assays or analysis of protein expression and modification, can also be applied to investigate the downstream effects of target modulation by this compound. nih.gov
In Vivo Research Paradigms and Animal Models
Model Selection and Scientific Justification for Cardiovascular Research
The selection of appropriate animal models in preclinical research is guided by the need to utilize systems that best recapitulate the relevant aspects of the human disease or condition being studied. eurofinsdiscovery.comminervaimaging.combhuvedhabiosciences.comresearchgate.netnih.gov The provided outline specifically mentions cardiovascular research in this section. However, the available preclinical information for this compound (CVT-313) predominantly describes its evaluation as a CDK2 inhibitor for oncology applications. patsnap.com Therefore, the animal models primarily utilized for this compound have been relevant to cancer research, such as models involving human tumor cell lines grown in immunocompromised mice (xenograft models) or syngeneic tumor models. patsnap.com These models are chosen to assess the compound's ability to inhibit tumor growth and its effects on cancer-related pathways in a living system. While the outline specifies cardiovascular research, the documented preclinical studies for this compound focus on its anti-cancer potential. General principles for selecting animal models in cardiovascular research involve considering factors such as the similarity of cardiac anatomy and electrophysiology to humans, the ability to induce relevant cardiovascular pathologies, and the feasibility of physiological measurements. nih.govfrontiersin.org Common models in cardiovascular research include rodents (mice and rats), rabbits, dogs, and pigs, each offering different advantages depending on the specific research question. minervaimaging.comnih.govfrontiersin.orgwuxibiology.com
Physiological Response Measurement Methodologies in Preclinical Studies
In vivo preclinical studies involve the measurement of various physiological responses to assess the effects of the test compound. eurofinsdiscovery.comminervaimaging.combhuvedhabiosciences.comwuxibiology.comnih.govevotec.comnih.govfrontiersin.org In the context of evaluating this compound as an anti-cancer agent, relevant physiological measurements in animal models would include monitoring tumor size and growth over time. patsnap.com Techniques such as caliper measurements or in vivo imaging modalities (e.g., MRI, CT, or bioluminescence imaging depending on the model) are used for this purpose. minervaimaging.comfrontiersin.orgwuxibiology.com Other physiological readouts in oncology models might include assessing body weight changes as an indicator of general health or potential toxicity (though detailed safety is outside the scope), and analyzing tissue samples at the end of the study for histological examination or molecular markers of drug effect, such as markers of cell proliferation or apoptosis. patsnap.combhuvedhabiosciences.com While the outline broadly refers to physiological response measurement, the specific parameters measured are dictated by the disease model and the anticipated pharmacological effects of the compound. In a cardiovascular context, physiological measurements could include blood pressure, heart rate, electrocardiogram (ECG) recordings, or echocardiography to assess cardiac function. frontiersin.org These measurements can be performed using both invasive and non-invasive techniques, with non-invasive methods offering advantages for longitudinal studies. frontiersin.orgnih.govnih.govfrontiersin.org
Biomarker Identification and Validation in Preclinical Settings
Biomarker identification and validation are critical components of preclinical research, particularly in oncology, to understand a drug's activity and predict potential responders. Preclinical biomarkers are measurable indicators used in early-stage development to assess a compound's pharmacodynamics and potential efficacy before human studies crownbio.com. They play a crucial role in selecting appropriate preclinical models, interpreting data, and determining dosing strategies reactionbiology.com.
For a compound like this compound, a CDK2 inhibitor, preclinical biomarker research would aim to identify markers that indicate target engagement (pharmacodynamic biomarkers) and those that predict sensitivity or resistance to treatment (predictive biomarkers) reactionbiology.com. Methodologies for preclinical biomarker identification and validation include the use of various model systems such as cancer cell lines, patient-derived organoids, patient-derived xenografts (PDX), circulating tumor cell-derived xenografts (CDX), and genetically engineered mouse models (GEMMs) crownbio.comoaepublish.comcruknbc.orgoncodesign-services.com.
High-throughput screening assays can be employed to rapidly identify biomarkers related to drug response crownbio.com. Functional genomics approaches, such as CRISPR-based methods, can also help identify genetic biomarkers influencing drug sensitivity crownbio.com. The validation of preclinical biomarkers involves rigorous testing of the performance characteristics of the detection method and assessing the biomarker's ability to identify, measure, or predict the intended clinical outcome in preclinical models nih.gov. While general methodologies are well-established, specific details regarding biomarkers identified or validated for this compound in preclinical settings were not extensively available in the provided sources.
Comparative Preclinical Pharmacology with Reference Research Compounds
Comparative preclinical pharmacology involves evaluating the activity of a novel compound against established reference research compounds or other candidates within the same therapeutic class or for the same indication. This comparison helps to benchmark the potency, efficacy, and potentially the mechanism of action of the novel compound in relevant preclinical models.
For a CDK2 inhibitor like this compound, comparative preclinical studies could involve assessing its inhibitory activity against CDK2 in biochemical assays compared to other known CDK inhibitors. Furthermore, its effects on cell proliferation and other relevant biological endpoints could be compared in various cancer cell lines or in vivo models against reference compounds. Such comparisons provide context for the observed preclinical activity of this compound and help position it relative to existing or investigational agents.
Preclinical models used for comparative pharmacology include in vitro cell-based assays and in vivo animal models, such as xenografts cruknbc.orggoogle.com. These studies can help determine if this compound exhibits superior potency, different selectivity profiles, or improved efficacy in specific model systems compared to reference compounds. While the provided search results confirm CVT-313 is in preclinical studies as a CDK2 inhibitor nih.govpatsnap.com, specific detailed comparative preclinical pharmacology data against defined reference research compounds were not extensively available in the provided sources.
Structure Activity Relationship Sar and Ligand Design Studies of Cvt 3127
Systematic Structural Modifications and Analog Synthesis Strategies
Systematic structural modifications and the synthesis of analogs are key components of SAR studies gardp.orgwikipedia.org. This process involves making deliberate changes to different parts of a lead compound's structure to probe the impact of specific functional groups, substituents, and their positions on biological activity wikipedia.org. By synthesizing a series of related compounds (analogs), researchers can establish relationships between structural features and observed biological responses, such as receptor binding affinity and functional activity gardp.orgcollaborativedrug.com. While CVT 3127 is recognized as an A2A adenosine (B11128) receptor agonist chemicalbook.com and is part of a series of related compounds developed by CVT Therapeutics google.comgoogle.commdpi.com, detailed information specifically outlining the systematic structural modifications performed on this compound or the specific synthetic strategies employed for its various analogs was not available in the provided search results. Studies often involve modifying core structures, side chains, or introducing isosteric replacements to optimize interactions with the target receptor drugdesign.org.
Quantitative Structure-Activity Relationships (QSAR) Analysis
Quantitative Structure-Activity Relationships (QSAR) analysis is a computational approach that seeks to build mathematical models correlating a compound's biological activity with its physicochemical properties and structural descriptors creative-biostructure.comwikipedia.orgmdpi.com. By quantifying structural and molecular features, QSAR models can predict the activity of untested compounds and provide insights into the structural requirements for optimal activity creative-biostructure.comwikipedia.org. This technique is widely used in drug discovery to guide lead optimization and library design creative-biostructure.commdpi.com. Common methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which utilize 3D molecular fields to build predictive models creative-biostructure.comwikipedia.org. Despite the general application of QSAR in the development of bioactive compounds creative-biostructure.commdpi.com, specific data, models, or findings from QSAR analysis conducted explicitly on this compound were not found within the provided search results.
Computational Modeling and Molecular Docking Studies of Ligand-Receptor Interactions
Computational modeling and molecular docking studies are powerful tools used to investigate the interactions between a ligand and its biological target at a molecular level schrodinger.comresearchgate.netnih.gov. Molecular docking predicts the preferred binding orientation(s) (pose) of a ligand within a receptor's binding site and estimates the binding affinity schrodinger.comresearchgate.netnih.govajol.info. These studies can provide valuable information about the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) driving ligand binding, which is crucial for rational drug design americanpharmaceuticalreview.comdrugdesign.orgresearchgate.net. While computational methods are routinely applied in modern drug discovery to understand ligand-receptor complexes schrodinger.comresearchgate.netnih.gov, specific details or results from computational modeling or molecular docking studies focused on the interaction of this compound with the adenosine A2A receptor were not present in the provided search results. General principles and applications of molecular docking are well-established in the field schrodinger.comresearchgate.netnih.govajol.info.
Pharmacophore Elucidation and Ligand Design Principles
Pharmacophore elucidation involves identifying and describing the essential 3D arrangement of molecular features that are necessary for a compound to exhibit a specific biological activity by binding to a particular receptor americanpharmaceuticalreview.comnih.gov3ds.comnih.gov. These features can include hydrogen bond donors and acceptors, hydrophobic centers, positively or negatively ionizable groups, and aromatic rings americanpharmaceuticalreview.com3ds.com. A pharmacophore model can be derived from a set of active ligands or from the structure of the target receptor nih.gov3ds.comnih.gov. It serves as a template for searching chemical databases for new potential ligands or for designing novel compounds with the desired activity americanpharmaceuticalreview.com3ds.com. Ligand design principles are the guidelines used to create molecules that effectively interact with the target, often involving optimizing shape complementarity and non-covalent interactions within the binding site americanpharmaceuticalreview.comdrugdesign.org. While the concept of a pharmacophore is central to designing selective ligands americanpharmaceuticalreview.com3ds.com, specific information detailing the pharmacophore model determined for this compound's activity at the A2A receptor or the precise ligand design principles specifically applied during its discovery and optimization were not detailed in the provided search results. General principles of exploiting various molecular interactions to enhance binding affinity and selectivity are fundamental in ligand design americanpharmaceuticalreview.comdrugdesign.org.
Molecular Targets and Associated Signaling Pathways in Cvt 3127 Research
Identification of Direct and Indirect Molecular Targets
The primary molecular target of CVT 3127 is the late sodium current (INa,late). nih.govgoettingen-research-online.de By inhibiting this current, this compound prevents sodium overload within cardiac cells. nih.gov This inhibition is considered a major mechanism of action for the compound. nih.gov
The reduction in intracellular sodium levels due to INa,late inhibition indirectly leads to a decrease in intracellular calcium overload. nih.govgoettingen-research-online.denih.gov This occurs because the sodium-calcium exchanger (NCX), which normally expels calcium from the cell in exchange for sodium (forward mode), is less effective when intracellular sodium is elevated. nih.govnih.gov Conversely, the reverse mode of the NCX, which brings calcium into the cell, is promoted by high intracellular sodium and prolonged action potential duration, both of which are attenuated by this compound's action on INa,late. goettingen-research-online.denih.gov Therefore, while the late sodium channel is a direct target, the improvements in calcium handling are indirect consequences of this interaction. nih.govgoettingen-research-online.de
Interplay with Key Cellular Signaling Cascades
The modulation of ion homeostasis by this compound has downstream effects on several key cellular signaling cascades, particularly those sensitive to changes in intracellular calcium and cyclic nucleotides.
Adenylate Cyclase/cAMP Pathway Modulation
The adenylate cyclase/cAMP pathway is a crucial signaling system involved in various cellular functions, often activated by G protein-coupled receptors (GPCRs). nih.govwikipedia.org Adenylate cyclase (AC) enzymes produce cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that activates downstream effectors like Protein Kinase A (PKA). nih.govwikipedia.orgmdpi.com Intracellular calcium levels can modulate the activity of ACs and phosphodiesterases (PDEs), enzymes that degrade cAMP, thereby influencing cAMP production and degradation. nih.gov
While direct modulation of adenylate cyclase or cAMP by this compound is not explicitly detailed in the provided search results concerning its primary mechanism of action (inhibition of late sodium current), the compound's impact on intracellular calcium levels suggests a potential for indirect influence on this pathway. Changes in calcium concentration can affect the activity of calcium-sensitive AC isoforms and PDEs, potentially altering local or global cAMP levels. nih.govmdpi.com Research on related compounds, such as A2A adenosine receptor agonists, has shown direct effects on cAMP content in cells. google.com Further research specifically on this compound's effects on different AC isoforms and PDE activity in relevant cell types would be necessary to fully characterize its modulation of the cAMP pathway.
Protein Kinase Activation Profiles (e.g., PKA, CaMKII)
Protein kinases play critical roles in cellular signaling by phosphorylating target proteins. PKA is a key effector of the cAMP pathway, activated by the binding of cAMP to its regulatory subunits, leading to the release of active catalytic subunits. nih.govmdpi.complos.org Ca2+/calmodulin-dependent protein kinase II (CaMKII) is another important kinase, activated by the binding of calcium-calmodulin complexes. frontiersin.orgmdpi.com CaMKII can also undergo autophosphorylation, leading to sustained activity even after calcium levels decrease. frontiersin.orgmdpi.com Both PKA and CaMKII are involved in regulating various cellular processes, including ion channel function and synaptic plasticity. plos.orgfrontiersin.orgnih.gov
Given that this compound influences intracellular calcium levels by inhibiting the late sodium current, it is plausible that it could indirectly affect the activation of calcium-sensitive kinases like CaMKII. frontiersin.orgmdpi.com Elevated intracellular calcium activates CaMKII, which can then phosphorylate various targets, including ion channels like the cardiac sodium channel NaV1.5. frontiersin.orgmdpi.comnih.gov While the provided information highlights the roles of PKA and CaMKII in general cellular signaling and their sensitivity to calcium and cAMP, direct research findings detailing how this compound specifically alters the activation profiles of PKA and CaMKII were not prominently featured. However, the interplay between calcium signaling and these kinases is well-established. nih.govplos.orgfrontiersin.orgmdpi.comnih.gov
Advanced Methodologies and Analytical Techniques in Cvt 3127 Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a fundamental technique in pharmacology used to characterize receptors and determine the affinity of compounds that bind to them. These assays involve incubating a radioactive ligand (radioligand) that specifically binds to a receptor with a sample containing the receptor (such as cell membranes or tissue homogenates) cenmed.comfrontiersin.org. By measuring the amount of bound radioligand, researchers can determine receptor density (Bmax) and the radioligand's affinity (Kd) frontiersin.org. Competition binding assays, where the receptor is incubated with a fixed concentration of radioligand and varying concentrations of a non-radioactive test compound, are used to determine the affinity (Ki) of the test compound for the receptor frontiersin.orgisciii.es.
Given that CVT 3127 is characterized as an A2A adenosine (B11128) receptor agonist, radioligand binding assays are highly relevant for studying its interaction with this specific receptor subtype. These assays could be used to determine the binding affinity (Ki) of this compound for the A2A receptor and assess its selectivity against other adenosine receptor subtypes (A1, A2B, A3). While radioligand binding is a standard technique for characterizing receptor-ligand interactions, specific detailed research findings presenting Ki or Kd values for this compound derived from radioligand binding assays were not extensively available in the examined literature. However, the technique itself is crucial for understanding the fundamental binding properties of receptor agonists like this compound.
Fluorescence-Based Assays for Intracellular Signaling Monitoring
Fluorescence-based assays are widely used to monitor intracellular signaling pathways activated by receptor-ligand interactions. These assays leverage fluorescent probes or proteins whose fluorescence properties change in response to specific cellular events, such as changes in ion concentration, protein phosphorylation, or the production of second messengers like cyclic AMP (cAMP) uni-goettingen.denih.govnih.gov. For G protein-coupled receptors (GPCRs), such as the A2A adenosine receptor targeted by this compound, fluorescence-based assays can be employed to measure receptor activation and downstream signaling events. For instance, changes in intracellular cAMP levels following agonist binding can be monitored using fluorescence resonance energy transfer (FRET)-based sensors or other fluorescent indicators guidetopharmacology.org.
While fluorescence-based assays are valuable tools for studying GPCR signaling and could theoretically be applied to investigate the intracellular effects of this compound binding to the A2A receptor, specific documented research findings detailing the use of fluorescence-based assays for monitoring intracellular signaling specifically in response to this compound were not found in the provided search results.
Advanced Imaging Techniques in Preclinical Cardiovascular Research (e.g., myocardial perfusion imaging research aspects)
Advanced imaging techniques play a crucial role in preclinical cardiovascular research, allowing for non-invasive assessment of cardiac function, morphology, and physiological processes like myocardial perfusion in living animal models uni.lunih.govuni.lunih.gov. Myocardial perfusion imaging (MPI), using techniques such as Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), is particularly relevant for evaluating blood flow to the heart muscle nih.gov. These techniques often involve the use of radioactive tracers that are distributed in the myocardium proportionally to blood flow. Pharmacological stress agents are frequently used in conjunction with MPI to induce vasodilation and highlight areas of reduced blood flow caused by stenosis nih.gov.
This compound is described as a short-acting A2A adenosine receptor agonist and is mentioned in the context of myocardial perfusion imaging research. A2A agonists are known to cause coronary vasodilation, making them useful as pharmacological stress agents in MPI ichemical.com. Research has investigated the effects of various adenosine agonists, including CVT compounds, on coronary conductance, a measure of blood flow.
| Compound | EC50 (nM) for Increasing Coronary Conductance |
| CVT-3127 | 14.8 ± 2.1 |
| Adenosine | 1.6 ± 0.1 |
| CGS21680 | 15.0 ± 0.8 |
| WRC0470 | 21.3 ± 3.9 |
| CVT-3141 | 14.4 ± 1.9 |
| CVT-3144 | 13.6 ± 1.3 |
| HENECA | 28.6 ± 1.1 |
Data derived from a study on compounds affecting coronary conductance. Note: EC50 values indicate the concentration of a compound that produces 50% of its maximal effect.
This data indicates that this compound is a potent inducer of coronary vasodilation, comparable in potency to other adenosine agonists studied in this context. The use of advanced imaging techniques like SPECT and PET in preclinical models allows for the in vivo assessment of the effects of compounds like this compound on myocardial perfusion, providing valuable data for understanding their cardiovascular activity.
Omics Technologies for Comprehensive Biological Analysis
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems by analyzing large sets of molecules (DNA, RNA, proteins, and metabolites, respectively). These technologies can be applied to study the complex biological responses to pharmacological agents and to identify potential biomarkers or pathways affected by treatment. Genomics examines the genetic makeup, transcriptomics analyzes gene expression levels, proteomics studies the entire set of proteins, and metabolomics profiles the small molecule metabolites within a biological sample frontiersin.orgnih.gov.
Future Directions and Emerging Research Avenues for Cvt 3127
Investigation of Novel Therapeutic Research Applications
Given the widespread distribution and diverse functions of A1 adenosine (B11128) receptors, investigation into novel therapeutic applications for CVT 3127 or related A1AR agonists is a key future direction wikipedia.org. Beyond its studied effects on AV nodal conduction, A1AR activation has been implicated in various physiological and pathological processes. For instance, A1AR activation in the brain can reduce synaptic vesicle release and slow metabolic activity, suggesting potential roles in neurological conditions wikipedia.orgmdpi.com. A1AR activation also influences pain pathways, with enhanced A1AR activation in the spinal cord showing analgesic effects in rat models of neuropathic pain frontiersin.org. Furthermore, A1AR activation has been shown to have cardioprotective effects during ischemia-reperfusion injury frontiersin.org. Research could explore the potential of selective A1AR modulation by compounds like this compound in conditions such as:
Neurodegenerative diseases, considering the role of A1AR in modulating neurotransmitter release and neuronal excitability mdpi.com.
Pain management, particularly in chronic or neuropathic pain states, building on findings of A1AR-mediated analgesia frontiersin.org.
Renal protection, as A1AR antagonists have shown protective effects against the decline in renal function frontiersin.org. While this compound is an agonist, understanding the complex role of A1AR in the kidney could reveal specific conditions where agonism might be beneficial or inform the design of related compounds.
Other conditions where purinergic signaling, particularly via A1AR, plays a significant pathophysiological role, such as certain inflammatory conditions or metabolic disorders nih.govmdpi.com.
Development of Next-Generation Ligands and Research Probes
The development of next-generation ligands and research probes based on the structure of this compound is crucial for advancing the understanding of A1AR function and exploring its therapeutic potential. This involves designing compounds with improved properties, such as enhanced selectivity for A1AR over other adenosine receptor subtypes (A2A, A2B, A3), optimized pharmacokinetic profiles, and the ability to target specific tissues or cell types mdpi.com. The creation of novel probes, including fluorescent or radiolabeled ligands, can facilitate detailed studies of A1AR distribution, density, and activation in various physiological and pathological states mdpi.com. Research in this area could focus on:
Designing highly selective A1AR agonists or allosteric modulators with reduced potential for off-target effects mediated by other adenosine receptors frontiersin.org.
Developing ligands with tailored pharmacokinetic properties for specific applications (e.g., brain-penetrant ligands for neurological research or locally acting agents for targeted therapies).
Synthesizing fluorescent or radiolabeled this compound analogs for advanced imaging techniques (e.g., PET imaging) to study A1AR expression and occupancy in vivo mdpi.com.
Creating covalent ligands based on the this compound scaffold to irreversibly label and study the receptor, providing insights into binding interactions and receptor function mdpi.com.
Exploration of Structure-Based Drug Design Approaches
Leveraging structure-based drug design (SBDD) approaches is a powerful strategy for the rational design and optimization of A1AR ligands, including those based on the this compound structure tandfonline.comgardp.orgdrugdiscoverynews.comresearchgate.net. With increasing availability of high-resolution structures of A1 adenosine receptors, SBDD can provide detailed insights into the binding pocket and interactions between the receptor and its ligands tandfonline.comdrugdiscoverynews.comnih.gov. This information can guide the modification of the this compound structure to enhance binding affinity, selectivity, and desired functional properties. Future research utilizing SBDD could involve:
Determining the co-crystal structure of this compound bound to the A1 adenosine receptor to precisely map the interactions and identify key residues involved in binding tandfonline.comdrugdiscoverynews.com.
Utilizing computational techniques such as molecular docking and molecular dynamics simulations to predict the binding pose and affinity of novel this compound analogs gardp.orgresearchgate.net.
Employing virtual screening of chemical libraries based on the A1AR structure to identify new scaffolds with potential A1AR agonist activity gardp.org.
Applying SBDD in combination with structure-activity relationship (SAR) studies to iteratively design and synthesize compounds with improved pharmacological profiles mdpi.comdrugdiscoverynews.com.
Integration with Systems Biology and Network Pharmacology Research
Integrating research on this compound and A1AR signaling with systems biology and network pharmacology approaches can provide a more comprehensive understanding of its effects within complex biological systems researchgate.netrroij.comnih.govnih.gov. Traditional pharmacology often focuses on single targets, while systems biology and network pharmacology consider the intricate interactions among multiple molecules and pathways rroij.comnih.gov. Applying these approaches to this compound research can help to:
Identify the broader biological networks influenced by A1AR activation and how these networks are perturbed in disease states researchgate.netrroij.com.
Predict potential off-target effects or polypharmacological properties of this compound by analyzing its interactions within biological networks rroij.comnih.gov.
Explore potential combination therapies by identifying synergistic interactions between A1AR modulation and other therapeutic targets or pathways rroij.com.
Utilize high-throughput data sets (e.g., transcriptomics, proteomics) in conjunction with network analysis to understand the system-wide impact of this compound researchgate.netnih.gov.
Addressing Unanswered Questions and Research Gaps in Purinergic Signaling
Despite significant progress, several unanswered questions and research gaps remain in the field of purinergic signaling, particularly concerning the A1 adenosine receptor, which are relevant to the future study of this compound mdpi.comnih.govmdpi.commdpi.com. Addressing these gaps will be crucial for fully realizing the therapeutic potential of A1AR modulation. Key areas for future research include:
Further elucidating the precise downstream signaling pathways activated by A1AR in different cell types and tissues, as the intracellular effects can vary wikipedia.orgmdpi.com.
Understanding the complex interplay between A1AR and other adenosine receptor subtypes, as well as interactions with other neurotransmitter or signaling systems mdpi.com.
Investigating the role of A1AR in specific disease pathologies where its involvement is suspected but not fully characterized nih.govmdpi.com.
Exploring the potential for biased agonism at the A1AR, where ligands selectively activate certain downstream pathways over others, which could lead to more targeted therapeutic effects with fewer side effects.
Developing better in vivo models to study the effects of selective A1AR modulation in complex disease settings and to evaluate the efficacy and safety of compounds like this compound.
Addressing these future directions through rigorous research will be essential for unlocking the full potential of this compound and other A1 adenosine receptor-targeting compounds for various therapeutic applications.
Q & A
Q. What frameworks support robust structure-activity relationship (SAR) analysis for this compound derivatives?
- Answer : Use cheminformatics tools (e.g., RDKit, MOE) to calculate molecular descriptors (polar surface area, H-bond donors). Perform principal component analysis (PCA) to cluster derivatives by bioactivity. Validate SAR hypotheses via stepwise functional group modifications and iterative assay testing. Publish negative results to prevent redundant efforts .
Methodological Pitfalls to Avoid
- Overreliance on single analytical techniques : Cross-validate findings with complementary methods (e.g., HPLC + NMR) .
- Inadequate documentation of synthetic protocols : Specify exact molar ratios, purification gradients, and equipment models .
- Ignoring batch-to-batch variability : Include Certificate of Analysis (CoA) for commercial reagents and in-house QC checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
